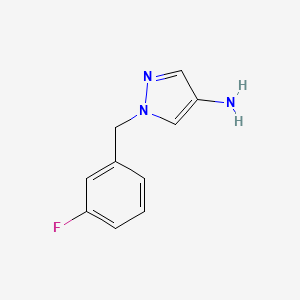

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Description

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine is a heterocyclic amine featuring a pyrazole ring substituted with a 3-fluorobenzyl group at the 1-position and an amine group at the 4-position. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 191.21 g/mol. This compound is of interest in medicinal chemistry for its role as a building block in drug discovery, particularly in kinase inhibitors and receptor modulators .

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLCFDXGUQEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Structural and Functional Insights

- Electron Effects: The 3-fluorobenzyl group in the target compound provides mild electron-withdrawing effects, balancing reactivity and stability. The trifluoromethyl substituent () introduces stronger electron-withdrawing properties, which may improve metabolic stability but increase molecular weight and lipophilicity .

Solubility and Formulation :

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, and how are intermediates characterized?

- Methodology : The synthesis typically involves reductive amination and multi-step functionalization. For example, a European patent (EP 4 374 877 A2) outlines:

- Step 1 : Condensation of (S)-1-[(3-fluoro-benzylidene)amino]pyrrolidine-2-carboxylic acid methyl ester with sodium cyanoborohydride in acetic acid/methanol under nitrogen, followed by extraction and purification .

- Step 2 : Reaction of the intermediate with chlorocarbonyl-acetic acid methyl ester in tetrahydrofuran (THF) using tripotassium phosphate as a base.

- Characterization : Intermediates are confirmed via LCMS (e.g., m/z 263 [M+H]⁺) and HPLC retention times (0.81 minutes under specific conditions) .

Q. How is the molecular structure validated post-synthesis?

- Methodology :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving hydrogen bonding or steric effects .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while LCMS ensures molecular weight accuracy. For related pyrazole derivatives, IR and UV-Vis spectroscopy further validate functional groups .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50 ratios) effectively separates isomers. Recrystallization from acetonitrile or methanol improves purity, as demonstrated in patent workflows .

Advanced Research Questions

Q. How can reaction yields be optimized during 3-fluoro-benzyl group introduction?

- Methodology :

- Temperature control : Stirring at 0°C during acyl chloride addition minimizes side reactions (e.g., ester hydrolysis) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity in pyrazole functionalization .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, as seen in cesium carbonate-mediated cyclization steps .

Q. What computational approaches predict bioactivity or binding modes of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites (e.g., pyrazole N-atoms for hydrogen bonding) .

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases) using crystal structures from databases like PDB .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Comparative analysis : Contrast experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) to identify steric or electronic anomalies .

- Dynamic NMR : Variable-temperature NMR experiments detect conformational exchange broadening, common in flexible benzyl-substituted pyrazoles .

Q. What strategies address regioselectivity challenges during pyrazole ring formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.